Motuporin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

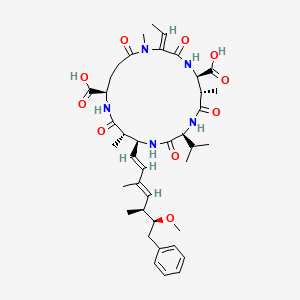

Motuporin is a toxin isolated from the marine sponge Thenonella swinhoie grey.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Motuporin ist ein zyklisches Pentapeptid, und seine Synthese beinhaltet die Bildung von Peptidbindungen zwischen seinen konstituierenden Aminosäuren. Die Synthese beginnt typischerweise mit dem Schutz von Aminogruppen und Carboxylgruppen, um unerwünschte Reaktionen zu verhindern. Die geschützten Aminosäuren werden dann unter Verwendung von Peptidkupplungsreagenzien wie Dicyclohexylcarbodiimid (DCC) oder 1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid (EDC) gekoppelt. Nach der Bildung der Peptidkette werden die Schutzgruppen entfernt und das Peptid wird cyclisiert, um die zyklische Struktur zu bilden .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound ist nicht gut dokumentiert, wahrscheinlich aufgrund seiner komplexen Struktur und der begrenzten natürlichen Verfügbarkeit. Ähnliche Peptide werden oft durch Festphasenpeptidsynthese (SPPS) hergestellt, die die sequenzielle Zugabe von Aminosäuren zu einer wachsenden Peptidkette ermöglicht, die an einem festen Harz verankert ist. Dieses Verfahren ist vorteilhaft für die Herstellung kleiner Mengen hochreiner Peptide .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Motuporin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, was zur Bildung reaktiver Sauerstoffspezies führt.

Reduktion: Reduktionsreaktionen können die Peptidbindungen und Seitenketten modifizieren.

Substitution: Substitutionsreaktionen können an bestimmten Aminosäureresten auftreten und die Eigenschaften des Peptids verändern.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Reduktionsmittel wie Natriumborhydrid.

Substitution: Nucleophile Reagenzien, die bestimmte Aminosäurereste angreifen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zur Bildung oxidierter Peptide führen, während Reduktion zu reduzierten Peptiden mit veränderten funktionellen Gruppen führen kann .

Wissenschaftliche Forschungsanwendungen

Motuporin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung für die Untersuchung der Peptidsynthese und -cyclisierung verwendet.

Industrie: Begrenzte industrielle Anwendungen aufgrund seiner Toxizität und komplexen Struktur.

5. Wirkmechanismus

This compound übt seine Wirkung durch Hemmung von Serin/Threonin-Proteinphosphatasen aus, insbesondere von Typ-1- und Typ-2A-Proteinphosphatase-katalytischen Untereinheiten (PP-1c und PP-2Ac). Die Hemmung erfolgt durch einen zweistufigen Mechanismus, der eine schnelle Bindung und Inaktivierung der Proteinphosphatase-katalytischen Untereinheit beinhaltet, gefolgt von einer langsameren kovalenten Interaktion . Im Gegensatz zu Microcystinen bildet this compound keine kovalenten Komplexe mit den Phosphatasen, was auf die strukturellen Unterschiede in ihren entsprechenden Dehydroaminosäuren zurückzuführen ist .

Wirkmechanismus

Motuporin exerts its effects by inhibiting serine/threonine-protein phosphatases, specifically type-1 and type-2A protein phosphatase catalytic subunits (PP-1c and PP-2Ac). The inhibition occurs through a two-step mechanism involving rapid binding and inactivation of the protein phosphatase catalytic subunit, followed by a slower covalent interaction . Unlike microcystins, this compound does not form covalent complexes with the phosphatases, which is attributed to the structural differences in their corresponding dehydroamino acids .

Vergleich Mit ähnlichen Verbindungen

Motuporin ist strukturell ähnlich zu Microcystinen, die Heptapeptidtoxine sind, die von Cyanobakterien produziert werden. Sowohl this compound als auch Microcystine hemmen Proteinphosphatasen, aber Microcystine bilden kovalente Komplexe mit den Phosphatasen, während this compound dies nicht tut . Dieser Unterschied ist auf die unterschiedlichen Positionen ihrer Dehydroaminosäuren im Peptidrückgrat zurückzuführen .

Ähnliche Verbindungen:

- Microcystin-LR

- Microcystin-LA

- Microcystin-LL

- Nodularin-R

Die einzigartige Struktur und der Wirkmechanismus von this compound machen es zu einer wertvollen Verbindung für die wissenschaftliche Forschung, insbesondere in der Untersuchung der Proteinphosphatase-Hemmung und ihrer potenziellen therapeutischen Anwendungen.

Eigenschaften

CAS-Nummer |

141672-08-4 |

|---|---|

Molekularformel |

C40H57N5O10 |

Molekulargewicht |

767.9 g/mol |

IUPAC-Name |

(2Z,5R,6S,9S,12S,13S,16R)-2-ethylidene-12-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,6,13-trimethyl-3,7,10,14,19-pentaoxo-9-propan-2-yl-1,4,8,11,15-pentazacyclononadecane-5,16-dicarboxylic acid |

InChI |

InChI=1S/C40H57N5O10/c1-10-30-37(49)44-34(40(53)54)26(7)36(48)43-33(22(2)3)38(50)41-28(25(6)35(47)42-29(39(51)52)18-19-32(46)45(30)8)17-16-23(4)20-24(5)31(55-9)21-27-14-12-11-13-15-27/h10-17,20,22,24-26,28-29,31,33-34H,18-19,21H2,1-9H3,(H,41,50)(H,42,47)(H,43,48)(H,44,49)(H,51,52)(H,53,54)/b17-16+,23-20+,30-10-/t24-,25-,26-,28-,29+,31-,33-,34+/m0/s1 |

InChI-Schlüssel |

GIRIHYQVGVTBIP-NJYUBDSESA-N |

SMILES |

CC=C1C(=O)NC(C(C(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N1C)C(=O)O)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C)C(C)C)C)C(=O)O |

Isomerische SMILES |

C/C=C\1/C(=O)N[C@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]([C@@H](C(=O)N[C@H](CCC(=O)N1C)C(=O)O)C)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C)C(C)C)C)C(=O)O |

Kanonische SMILES |

CC=C1C(=O)NC(C(C(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N1C)C(=O)O)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C)C(C)C)C)C(=O)O |

| 141672-08-4 | |

Synonyme |

motuporin nodularin V nodularin-V |

Herkunft des Produkts |

United States |

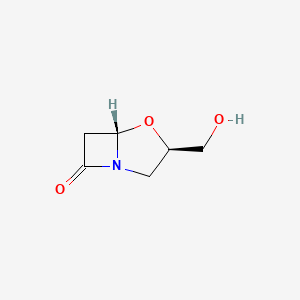

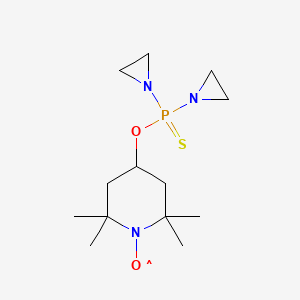

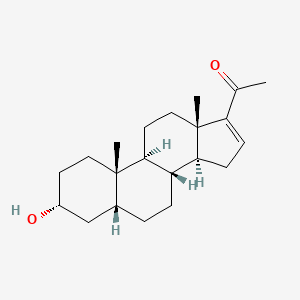

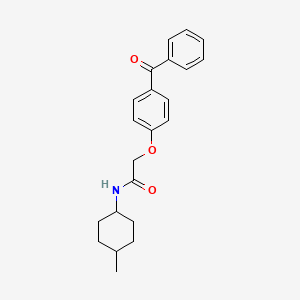

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2R)-piperidin-2-yl]propan-2-one](/img/structure/B1229039.png)

![1-cyclohexyl-3-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)thiourea](/img/structure/B1229045.png)

![N-[1-(phenylmethyl)-4-piperidinyl]-2-(3-pyridinyl)-4-quinazolinamine](/img/structure/B1229048.png)

![2-[[(2S)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B1229051.png)